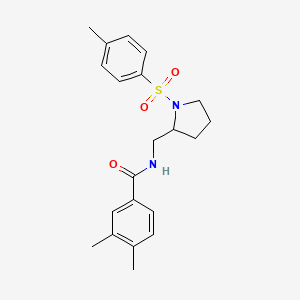

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

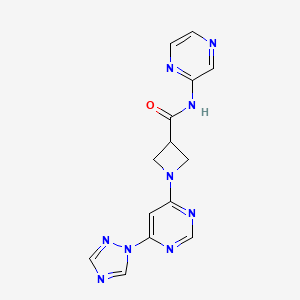

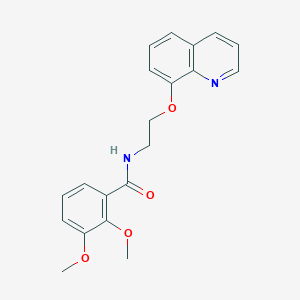

The molecule is a benzamide derivative, which is a class of compounds containing a benzene ring and an amide group . The pyrrolidine ring, a five-membered nitrogen heterocycle, is also present in this compound . These types of compounds are often used in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamide derivatives are typically synthesized through the condensation of benzoic acids and amines . Pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

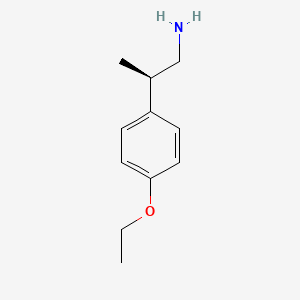

The molecular structure of this compound would likely be influenced by the presence of the benzamide and pyrrolidine groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzamide and pyrrolidine derivatives can undergo a variety of reactions, including those involving their amide and nitrogen groups .Wissenschaftliche Forschungsanwendungen

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, demonstrating the utility of such methods in the quality control and analysis of pharmaceutical compounds. This approach could potentially apply to the analysis of "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" and similar compounds for purity assessment and identification of related substances (Ye et al., 2012).

Building Blocks for Synthesis of Novel Compounds

Another research focused on the use of 4-toluenesulfonamide as a building block for synthesizing novel triazepines, pyrimidines, and azoles, illustrating the versatility of tosyl-containing compounds in creating a diverse array of chemical structures. This highlights the potential for "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" to serve as a precursor or intermediate in the synthesis of novel organic compounds with various applications (Khodairy et al., 2016).

Herbicidal Activity of Benzamides

Research on dimethylpropynylbenzamides, a group of benzamides, has shown herbicidal activity on annual and perennial grasses, suggesting potential agricultural applications for benzamide derivatives. This could imply a research direction for evaluating the herbicidal potential of "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" and related compounds (Viste et al., 1970).

Synthesis and Characterization of Polyamides

A study on the synthesis and characterization of highly soluble polyamides derived from specific diamines suggests the importance of chemical synthesis in creating materials with desirable properties such as solubility and thermal stability. Research into the chemical reactions and applications of "3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide" could contribute to the development of new materials with specific functionalities (Liaw et al., 2002).

Wirkmechanismus

Target of Action

The primary targets of the compound “3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” are currently unknown. The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Mode of Action

It’s worth noting that many benzanilides and their derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

It’s worth noting that many indole derivatives, which share a similar structure to this compound, have been found to affect a variety of biochemical pathways .

Pharmacokinetics

It’s worth noting that many indole derivatives, which share a similar structure to this compound, have been found to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Zukünftige Richtungen

Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis methods. Additionally, the structure-activity relationship could be studied to better understand how changes in the molecule’s structure affect its biological activity .

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-15-6-10-20(11-7-15)27(25,26)23-12-4-5-19(23)14-22-21(24)18-9-8-16(2)17(3)13-18/h6-11,13,19H,4-5,12,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMXGIKPSKTIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2764418.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)

![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)

![4-(3-Chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)

![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)

![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)